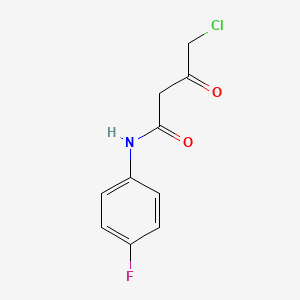
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a fluorophenyl group, and an oxobutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . The general reaction scheme is as follows:
[ \text{4-Fluoroaniline} + \text{Chloroacetyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} ]
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of triethylamine as an acid-binding agent is advantageous as it can be easily recovered and reused, reducing the overall cost and environmental impact . The reaction is typically carried out in an inert solvent, and the product is purified through standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-butylcathinone (4-CBC)
- 1-(4-Fluorophenyl)-2-(isopropylamino)pentan-1-one (4F-NPP)
Comparison
4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Eigenschaften
CAS-Nummer |
61610-51-3 |
|---|---|
Molekularformel |
C10H9ClFNO2 |
Molekulargewicht |
229.63 g/mol |
IUPAC-Name |
4-chloro-N-(4-fluorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H9ClFNO2/c11-6-9(14)5-10(15)13-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15) |
InChI-Schlüssel |
SIEHLLRVNVKZBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
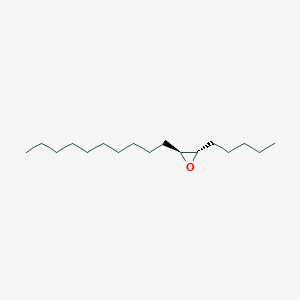
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
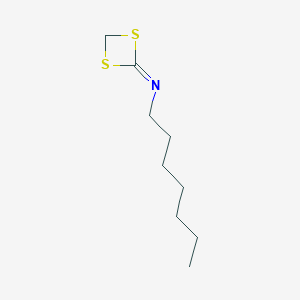
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
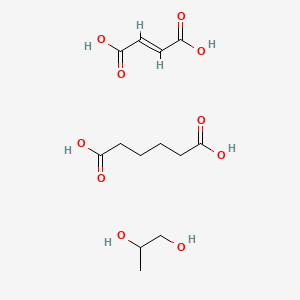
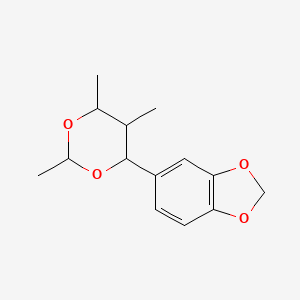


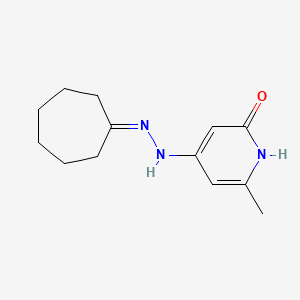
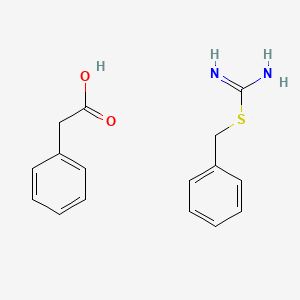
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
